Orthogonal Bioconjugation: Aminooxy + Alkyne Dual Handles
The target compound uniquely combines an aminooxy (–NH–O–) linkage with a terminal alkyne, enabling two orthogonal, sequential bioconjugation reactions from a single small-molecule scaffold [1]. In contrast, 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid (CAS 1092285-24-9) uses a direct ether (–O–) linkage to the alkyne, lacking the nucleophilic aminooxy nitrogen required for oxime ligation with aldehydes or ketones . 2-Amino-6-methylpyridine-3-carboxylic acid (CAS 846021-26-9) bears a primary amine at position 2, which can be acylated but cannot participate in chemoselective oxime formation under physiological conditions and lacks the alkyne entirely. The functional group profile of the target compound therefore offers a dual-handle strategy (aminooxy for carbonyl capture; alkyne for CuAAC or SPAAC) that none of the closest commercial analogs can replicate without additional synthetic modification.
| Evidence Dimension | Number of orthogonal reactive handles (aminooxy + alkyne) for sequential bioconjugation |
|---|---|
| Target Compound Data | 2 distinct reactive handles: aminooxy (–NH–O–) and terminal alkyne (–C≡CH) |
| Comparator Or Baseline | 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid: 1 handle (alkyne via ether linkage); 2-Amino-6-methylpyridine-3-carboxylic acid: 0 alkyne handles |
| Quantified Difference | Target offers 2 orthogonally addressable handles vs. 1 (ether analog) or 0 (amino analog) |
| Conditions | Structural analysis based on deposited chemical structures (PubChem, vendor catalogs); aminooxy reactivity established in class-level literature for chemoselective oxime ligation |
Why This Matters
Researchers performing sequential bioconjugation (e.g., probe attachment followed by enrichment or imaging) can accomplish two chemical steps without intermediate purification or scaffold redesign, saving synthetic steps and material.
- [1] PubChem Compound Summary for CID 131187692, 6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid. Contains SMILES: CC1=NC(=C(C=C1)C(=O)O)NOCC#C. View Source
